Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate
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Overview
Description
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate typically involves the reaction of 4-amino-6-chloro-3-pyridinol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted pyridyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The exact molecular targets and pathways can vary depending on the application and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate: Similar in structure but lacks the amino group at the 4-position.
4-Amino-6-chloronicotinaldehyde: Contains the same pyridyl core but with different functional groups.
Uniqueness
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both amino and chloro groups provides versatility in synthetic chemistry, making it a valuable intermediate in various research and industrial processes.
Biological Activity
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.
Structural Characteristics
This compound features a methyl ester group attached to a pyridine ring, which includes an amino group at the 4-position and a chloro substituent at the 6-position. These functional groups are critical as they may influence the compound's interaction with biological targets, including enzymes and receptors involved in various disease processes.
Antimicrobial and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anti-inflammatory activities. The presence of both amino and chloro groups on the pyridine ring suggests potential interactions with biological targets, which could lead to therapeutic effects against infections and inflammatory conditions.
Enzyme Inhibition Studies
Preliminary studies have shown that derivatives of this compound may inhibit certain enzymes relevant to cancer and inflammation. For instance, compounds with similar structures have demonstrated the ability to disrupt microtubule assembly, which is crucial for cell division in cancer cells. Such mechanisms suggest that this compound could serve as a lead compound for developing anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridine Ring : Using appropriate reagents to introduce the amino and chloro groups.
- Esterification : Reacting the resulting pyridine derivative with methyl acetate to form the final product.
This synthetic pathway allows for modifications that can enhance biological activity or create derivatives with different pharmacological profiles.
Case Study: Anticancer Activity
In one study, derivatives of similar pyridine compounds were tested against various cancer cell lines, including breast cancer (MDA-MB-231). The results indicated that certain derivatives induced apoptosis, enhancing caspase-3 activity significantly at specific concentrations. This suggests that this compound could be explored further for its anticancer potential .
Table of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Fluroxypyr | Aminopyridine with fluoro and chloro substituents | Herbicidal |
Methyl 2-(6-Chloro-3-pyridyl)oxyacetate | Similar ester structure but lacks amino group | Agricultural applications |
4-Amino-3,5-dichloro-pyridine derivatives | Contains multiple halogen substituents | Potentially more potent due to multiple reactive sites |
This comparison highlights the unique combination of functional groups in this compound that may confer specific biological activities not present in its analogs.
Properties
Molecular Formula |
C8H9ClN2O3 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
methyl 2-(4-amino-6-chloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-8(12)4-14-6-3-11-7(9)2-5(6)10/h2-3H,4H2,1H3,(H2,10,11) |
InChI Key |
ZFRPWLJIYXSVKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CN=C(C=C1N)Cl |
Origin of Product |
United States |
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